molecular formula C15H21NO3 B595226 tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate CAS No. 1225439-73-5

tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate

Cat. No.: B595226
CAS No.: 1225439-73-5
M. Wt: 263.337
InChI Key: UTMZNVFKKSTTFL-UHFFFAOYSA-N
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Description

tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C14H21NO3 It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-o-tolylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with o-tolyl groups under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of tert-butyl 3-hydroxy-3-o-tolylazetidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in THF.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted azetidines.

Scientific Research Applications

tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-o-tolylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate
  • Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate

Uniqueness

tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate is unique due to the presence of the o-tolyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions with biological targets.

Biological Activity

tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate (CAS No. 1225439-73-5) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, focusing on its pharmacological potential and therapeutic applications.

  • Molecular Formula : C₁₅H₂₁NO₃
  • Molecular Weight : 263.34 g/mol
  • Structure : The compound features a tert-butyl group, a hydroxyl group, and a 2-methylphenyl moiety attached to an azetidine ring.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of azetidine have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.

CompoundActivityMIC (μg/mL)
Compound AMRSA4–8
Compound BM. tuberculosis0.5–1.0

These findings suggest that the azetidine scaffold may be a promising lead in the development of new antimicrobial agents.

Anticancer Activity

Research has demonstrated that azetidine derivatives can inhibit cancer cell proliferation. In particular, compounds with structural similarities to this compound have been shown to possess selective cytotoxicity against various cancer cell lines.

Cell LineIC50 (μM)Selectivity Index
MDA-MB-231 (TNBC)0.126High
MCF10A (non-cancer)>5-

This selectivity indicates potential for therapeutic use in treating triple-negative breast cancer while minimizing effects on normal cells.

Study on Antimicrobial Efficacy

In a recent study published in MDPI, azetidine derivatives were evaluated for their activity against resistant bacterial strains. The results indicated that certain compounds exhibited MIC values below 1 μg/mL against both sensitive and resistant strains of M. tuberculosis, highlighting their potential as new therapeutic agents for treating tuberculosis infections .

Study on Cancer Cell Inhibition

Another study focused on the anticancer properties of azetidine derivatives, showing that specific compounds significantly inhibited the proliferation of MDA-MB-231 cells while sparing non-cancerous cells. The treatment led to increased levels of apoptosis markers, suggesting a mechanism involving caspase activation . This study underscores the importance of further exploring the structure-activity relationship within this compound class.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary data suggest that this compound has favorable pharmacokinetic properties with moderate bioavailability and low toxicity at therapeutic doses in animal models .

Q & A

Q. Basic: What are the common synthetic routes for tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions starting from azetidine precursors. Key steps include:

  • Cyclization : Formation of the azetidine ring using reagents like tert-butyl chloroformate under basic conditions.
  • Functionalization : Introduction of the 2-methylphenyl group via nucleophilic substitution or coupling reactions.
  • Hydroxylation : Oxidation or hydroxylation at the azetidine C3 position.
    Optimization strategies:
  • Use anhydrous solvents (e.g., THF or DCM) to minimize side reactions.
  • Control temperature (0–25°C) to prevent thermal decomposition.
  • Employ catalysts like palladium complexes for cross-coupling steps.
  • Purify intermediates via column chromatography to improve final yield and purity .

Q. Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-Ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
  • HPLC/GC : Assess purity (>95% recommended for pharmacological studies).
    Cross-reference spectral data with structurally similar azetidine derivatives (e.g., tert-butyl 3-(2,6-dimethoxyphenyl) analogs) .

Q. Advanced: How does the steric and electronic influence of the 2-methylphenyl substituent affect reactivity in nucleophilic substitution reactions?

  • Steric Effects : The methyl group at the ortho position increases steric hindrance, reducing accessibility to the azetidine nitrogen. This can slow reaction kinetics but enhance regioselectivity.
  • Electronic Effects : The electron-donating methyl group stabilizes adjacent positive charges, facilitating electrophilic substitutions.
    Methodological Insight : Use density functional theory (DFT) to model transition states and compare with experimental kinetic data. For example, compare reaction rates with meta- or para-methylphenyl analogs .

Q. Advanced: What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Re-refinement : Use SHELXL (robust for small-molecule refinement) to test alternative space groups or twinning models.
  • Complementary Techniques : Pair X-ray data with neutron diffraction or electron microscopy for ambiguous regions.
  • High-Resolution Data : Collect data at synchrotron facilities (<1.0 Å resolution) to resolve disorder.
    Example: A 2023 study resolved conflicting data for a difluorophenyl analog by re-refining with SHELXL-2018 .

Q. Advanced: How can SAR studies evaluate the biological activity of derivatives?

  • Analog Synthesis : Modify substituents (e.g., replace methyl with methoxy or halogens).
  • In Vitro Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization.
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes.
    Key finding: The hydroxyl group’s hydrogen bonding is critical for activity, while tert-butyl enhances metabolic stability .

Q. Basic: What are typical chemical transformations for this compound?

  • Oxidation : Convert the hydroxyl group to a ketone using Dess-Martin periodinane.
  • Reduction : Hydrogenate the azetidine ring with Pd/C under H2.
  • Deprotection : Remove the tert-butyl group with TFA for further functionalization.
    Optimal conditions: Perform oxidations at −20°C in DCM to avoid over-oxidation .

Q. Basic: How does the tert-butyl group influence stability and handling?

  • Stability : The tert-butyl group sterically shields the azetidine ring, reducing hydrolysis.
  • Storage : Store at 2–8°C under argon to prevent oxidation.
  • Handling : Use gloveboxes for moisture-sensitive reactions .

Q. Advanced: What variables explain inconsistent synthetic yields across studies?

  • Critical Factors :
    • Purity of starting materials (use ≥99% azetidine precursors).
    • Solvent dryness (activate molecular sieves for THF).
    • Catalyst batch variability (test multiple Pd sources).
  • Experimental Design : Apply factorial design (e.g., 2^3 matrix) to test temperature, solvent, and catalyst loading .

Q. Advanced: How can isotopic labeling elucidate metabolic pathways?

  • Deuterium Labeling : Introduce D at the hydroxyl position via deuterated reagents (e.g., D2O exchange).
  • Tracing : Administer labeled compound in rodent models; analyze metabolites via LC-MS.
    Example: 13C-labeled azetidine derivatives tracked hepatic metabolism in a 2024 pharmacokinetic study .

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11-7-5-6-8-12(11)15(18)9-16(10-15)13(17)19-14(2,3)4/h5-8,18H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMZNVFKKSTTFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CN(C2)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

60 ml (60 mmol) of 1M ortho-tolylmagnesium chloride in THF are added dropwise to a solution of 7.4 g (43 mmol) of tert-butyl 3-oxoazetidine-1-carboxylate in 60 ml of tetrahydrofuran cooled to −78° C. After stirring for 1 h at ambient temperature, the mixture is hydrolysed with a saturated aqueous solution of ammonium chloride and then extracted with ethyl acetate. The organic phase is dried over sodium sulphate, filtered and concentrated. The beige solid obtained is purified by silica gel chromatography, elution being carried out with a 50/50 heptane/ethyl acetate mixture. 8.9 g of tert-butyl 3-hydroxy-3-o-tolylazetidine-1-carboxylate are obtained in the form of a white solid with a yield of 79%.
Name
ortho-tolylmagnesium chloride
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60 mL
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7.4 g
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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